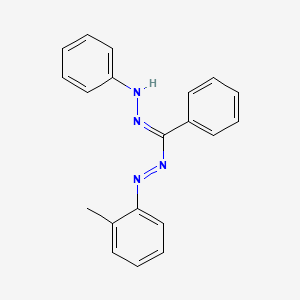
1,3-Diphenyl-5-(o-tolyl)formazan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diphenyl-5-(o-tolyl)formazan is a chemical compound belonging to the formazan family. Formazans are characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. This compound is known for its vibrant color and is often used in various biochemical assays and research applications .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-5-(o-tolyl)formazan can be synthesized through the reaction of hydrazine derivatives with aromatic aldehydes or ketones. The general synthetic route involves the condensation of 1,3-diphenylformazan with o-tolualdehyde under acidic or basic conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale chemical synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade solvents and reagents, and employing techniques such as recrystallization for purification .
化学反应分析
Types of Reactions
1,3-Diphenyl-5-(o-tolyl)formazan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced
科学研究应用
1,3-Diphenyl-5-(o-tolyl)formazan has several scientific research applications, including:
Biochemical Assays: Used as a colorimetric reagent in assays to measure cell viability and enzyme activity.
Chemistry: Employed in the synthesis of other complex organic molecules.
Biology: Utilized in studies involving cellular metabolism and redox reactions.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules .
作用机制
The mechanism of action of 1,3-Diphenyl-5-(o-tolyl)formazan involves its interaction with cellular components, particularly enzymes involved in redox reactions. The compound can act as an electron acceptor or donor, facilitating various biochemical processes. Its molecular targets include enzymes such as dehydrogenases and oxidoreductases, which play crucial roles in cellular metabolism .
相似化合物的比较
Similar Compounds
- 1,5-Diphenyl-3-(p-tolyl)formazan
- 1,3,5-Triphenylformazan
- 3,5-Diphenyl-1-(m-tolyl)formazan
Uniqueness
1,3-Diphenyl-5-(o-tolyl)formazan is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and interaction with biological molecules. Compared to other formazans, it may exhibit different colorimetric properties and reactivity profiles, making it suitable for specific applications in biochemical assays and research .
属性
分子式 |
C20H18N4 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
N'-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C20H18N4/c1-16-10-8-9-15-19(16)22-24-20(17-11-4-2-5-12-17)23-21-18-13-6-3-7-14-18/h2-15,21H,1H3/b23-20+,24-22? |
InChI 键 |
KSUKLVGDPSNHPH-KYZOMJKISA-N |
手性 SMILES |
CC1=CC=CC=C1N=N/C(=N/NC2=CC=CC=C2)/C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=CC=C1N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


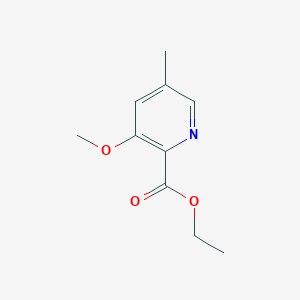
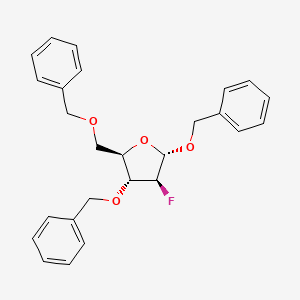
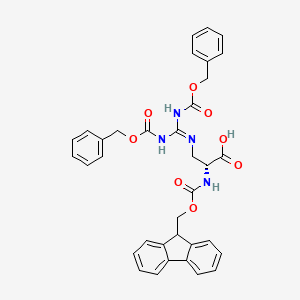
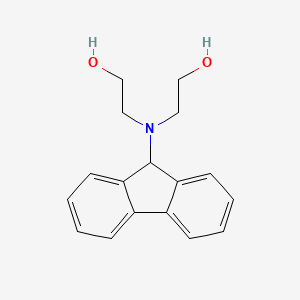
![1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15251545.png)
![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)
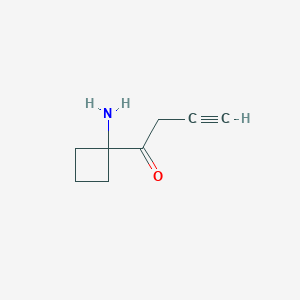
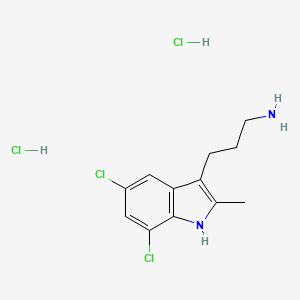
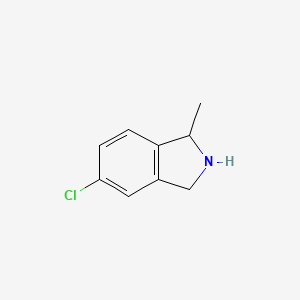
![(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B15251582.png)
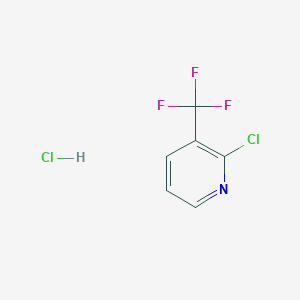
![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate](/img/structure/B15251599.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B15251602.png)
![1-Hydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B15251608.png)
